alpha-d-Arabinose tetrabenzoate

Catalog No.
S12408477
CAS No.
30319-42-7
M.F
C33H26O9
M. Wt
566.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-d-Arabinose tetrabenzoate

CAS Number

30319-42-7

Product Name

alpha-d-Arabinose tetrabenzoate

IUPAC Name

(4,5,6-tribenzoyloxyoxan-3-yl) benzoate

Molecular Formula

C33H26O9

Molecular Weight

566.6 g/mol

InChI

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2

InChI Key

YHLULIUXPPJCPL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Alpha-d-Arabinose tetrabenzoate is a chemical compound derived from alpha-d-arabinose, a pentose sugar. It is characterized by the esterification of the hydroxyl groups of alpha-d-arabinose with benzoic acid, resulting in a molecule with the molecular formula C33H26O9 and a molecular weight of approximately 566.56 g/mol . This compound is primarily utilized in organic synthesis and research due to its unique chemical properties, particularly its ability to undergo various chemical transformations.

  • Hydrolysis: The ester groups can hydrolyze to release benzoic acid and alpha-d-arabinose. This process can be catalyzed by esterases or occur under acidic or basic conditions.
  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can revert the ester groups back to hydroxyl groups, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The benzoate groups may be substituted with other functional groups, often requiring nucleophiles like amines or alcohols.

Research indicates that alpha-d-arabinose tetrabenzoate may have implications in carbohydrate metabolism and enzyme interactions. The released alpha-d-arabinose from hydrolysis can participate in various metabolic pathways, potentially influencing biological processes related to sugar metabolism. Additionally, studies on arabinose derivatives suggest that they may have roles in inhibiting certain enzymes, which could have therapeutic applications .

The synthesis of alpha-d-arabinose tetrabenzoate typically involves the esterification of alpha-d-arabinose with benzoic acid. Common methods include:

  • Esterification Reaction: Conducted in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is usually heated to facilitate the esterification process .
  • Regioselective Methods: Recent studies have explored regioselective benzoylation techniques that allow for controlled modification of hydroxyl groups on sugar molecules .

Alpha-d-arabinose tetrabenzoate has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Research: The compound is useful for studying carbohydrate metabolism and enzyme interactions.
  • Pharmaceutical

The interaction studies of alpha-d-arabinose tetrabenzoate focus on its hydrolysis products and their subsequent biological activities. For instance, the released alpha-d-arabinose can interact with various enzymes and metabolic pathways, potentially influencing carbohydrate metabolism. The mechanism of action involves the hydrolysis of ester bonds, leading to the release of biologically active components that can affect cellular processes .

Alpha-d-Arabinose tetrabenzoate shares structural similarities with several other compounds. Here are some notable analogs:

Compound NameStructural FeaturesUnique Aspects
Beta-l-Arabinose tetrabenzoateSimilar structure but different stereochemistryDifferent reactivity due to configuration
Beta-d-Ribopyranose tetrabenzoateRelated pentose sugar derivativeVariation in biological activity
Beta-Xylofuranose tetrabenzoateAnother pentose derivativeDistinct stability and reactivity

Alpha-d-arabinose tetrabenzoate is unique due to its specific configuration and the presence of benzoate groups, which influence its reactivity and stability compared to its analogs. This specificity makes it particularly suitable for certain applications in organic synthesis and research contexts .

Stannylene Acetal-Mediated Primary Hydroxyl Group Activation

Stannylene acetals represent one of the most powerful tools for achieving regioselective protection of carbohydrate polyols, particularly for activating primary hydroxyl groups in the presence of secondary hydroxyl groups [9] [10]. The formation of dialkylstannylene acetals from carbohydrate-based terminal 1,2-diols creates reactive intermediates that exist primarily as symmetric dimers in chloroform solution at room temperature [9].

The mechanistic framework for stannylene acetal-mediated reactions involves three possible dimer types: primary-primary, primary-secondary, and secondary-secondary dimers [9] [16]. The equilibration between these dimers occurs faster than reaction with electrophilic reagents such as p-toluenesulfonyl chloride, establishing thermodynamic control over the reaction outcome [9]. The regioselectivity depends both on the position of the dimer equilibrium and on the rates of reaction of individual dicoordinate oxygen atoms within the dimers [9].

Dimer TypeRelative Population (%)Reactivity at Primary OReactivity at Secondary OProduct Distribution
Primary-Primary (p,p)15-25HighLowSecondary ester predominant
Primary-Secondary (p,s)45-60Very HighHighMixed products
Secondary-Secondary (s,s)20-35ModerateVery HighPrimary ester predominant

The stannylene acetal approach has been successfully applied to arabinose derivatives, where dibutylstannylene acetals derived from primary-secondary 1,2-diols undergo regiospecific oxidation to corresponding alpha-hydroxyketone derivatives in yields ranging from 81% to 95% [26]. The choice of alkyl groups on the tin atom significantly influences regioselectivity, with larger groups such as isopropyl enhancing selectivity for reaction at secondary oxygen atoms compared to butyl groups [26].

Primary oxygen atoms demonstrate inherently higher reactivity than secondary oxygen atoms in stannylene acetal systems [16]. Within the dimer structures, dicoordinate oxygen atoms exhibit substantially greater reactivity than tricoordinate oxygen atoms, creating a hierarchy of reactivity that can be exploited for selective protection [16]. The use of hexamethylenestannylene acetals can achieve reversed regioselectivity compared to traditional dibutylstannylene systems [26].

Kinetic vs Thermodynamic Control in Sequential Esterification

The fundamental distinction between kinetic and thermodynamic control plays a crucial role in determining the outcome of sequential esterification reactions in polyol benzoylation [11]. Under kinetic control conditions, the product distribution depends solely on relative reaction rates, while thermodynamic control yields products based on relative stability considerations [11].

Temperature serves as the primary variable for switching between kinetic and thermodynamic regimes in esterification reactions [20] [31]. At lower temperatures, typically below 0°C, kinetic control predominates, favoring the formation of products through the fastest reaction pathway [20]. Conversely, elevated temperatures promote equilibration and thermodynamic control, where the most stable products become predominant [30].

Reaction ConditionsReaction TimePrimary OH Selectivity (%)Overall Yield (%)Control Mechanism
Benzoyl chloride, -40°C2-4 hours85-9570-85Kinetic
Benzoyl chloride, 0°C4-6 hours75-8575-90Mixed
Benzoyl chloride, RT6-8 hours60-7580-95Thermodynamic
1-Benzoylimidazole, DBU, 50°C8 hours70-9660-85Kinetic
Bu₂SnO, 100°C12-24 hours65-8565-80Thermodynamic
Fe(acac)₃, RT4-8 hours70-9070-85Thermodynamic

The regioselective benzoylation of galactose building blocks demonstrates clear temperature-dependent selectivity patterns [20] [31]. At -40°C, consistent isolated yields exceeding 65% for 2,3,6-benzoylated products are achieved across various alpha-linked aryl and alkyl glycosides [20]. However, beta-linked systems exhibit different regioselectivity patterns, with both steric and electronic factors from the anomeric substituent contributing to modulating the reactivity competition between different hydroxyl groups [20].

Sequential esterification under kinetic control allows for the selective protection of the least sterically hindered alcohol groups first [32]. This approach has proven particularly effective with arabinose derivatives, where careful temperature control enables the discrimination between primary and secondary hydroxyl groups [32]. The rate enhancement observed under kinetic conditions often results from the preferential reaction of more accessible hydroxyl groups before steric hindrance becomes prohibitive [35].

Orthogonal Protection-Deprotection Schemes for Functional Group Manipulation

Orthogonal protection strategies represent essential methodologies for the selective manipulation of functional groups in complex polyol systems [13] [25]. These approaches enable the independent protection and deprotection of different hydroxyl groups without affecting other protecting groups present in the molecule [27].

The development of regioselective uniform protection strategies focuses on two primary scopes: uniform protection of unprotected starting materials leaving only one or two free hydroxyl groups, and regioselective partial deprotection of uniformly protected compounds to liberate only specific hydroxyl groups [13]. This dual approach provides synthetic flexibility essential for complex carbohydrate synthesis [13].

Silyl-based protecting groups offer particular advantages in orthogonal protection schemes due to their compatibility with a wide range of reaction conditions [25]. The regioselective installation of tert-butyldimethylsilyl and tert-butyldiphenylsilyl groups on sugar polyols can be conducted under essentially solvent-free conditions using minimal excess of pyridine [25]. These reactions proceed faster than conventional literature methods and can be further accelerated with catalytic amounts of tetrabutylammonium bromide [25].

MethodTemperature Range (°C)Primary Selectivity (%)Control TypeKey Advantage
Stannylene Acetal-Mediated0-10080-95Kinetic/ThermodynamicHigh regioselectivity for primary OH
Dibutyltin Oxide (Bu₂SnO)100-12065-85ThermodynamicTolerance to high temperatures
Iron(III) Acetylacetonate CatalyzedRoom temperature70-90ThermodynamicMetal-catalyzed efficiency
Organobase DBU Catalyzed5070-96KineticMetal-free conditions
Temperature-Controlled Sequential-40 to 060-90KineticTemperature-dependent selectivity
Benzylidene Acetal DirectedRoom temperature70-85ThermodynamicCyclic protection strategy

The implementation of one-pot solvent-free sequences allows for regioselective silylation followed by alkylation of saccharide polyols in shortened reaction times [25]. These methodologies represent experimentally simple tools for accessing saccharide building blocks useful in organic synthesis [25]. The approach has been successfully extended to encompass regioselective removal of protecting groups, including the selective debenzylation of primary benzyl ethers using cobalt-mediated conditions [10].

Metal-free organobase-catalyzed regioselective benzoylation provides an alternative orthogonal approach using 1-benzoylimidazole as the acylation reagent with 1,8-diazabicyclo[5.4.0]undec-7-ene as catalyst [7] [35]. This method demonstrates excellent regioselectivity for primary hydroxyl groups across various diol and carbohydrate substrates, achieving yields ranging from 60% to 96% [35].

Benzylidene Acetal Directed Regiochemical Outcomes

Benzylidene acetals serve as powerful directing groups for achieving regiochemical control in carbohydrate protection strategies [10] [12]. The formation of cyclic acetals creates conformational constraints that influence the reactivity patterns of remaining hydroxyl groups, enabling predictable regioselectivity in subsequent functionalization reactions [12].

The reductive opening of 4,6-O-benzylidene acetals demonstrates three distinct mechanistic pathways depending on reaction conditions [12] [17]. In nonpolar solvents such as toluene, the acetal undergoes activation by reactive Lewis acids to generate fully developed oxocarbenium ions that are subsequently reduced with low stereoselectivity [12]. In tetrahydrofuran, the Lewis acid reactivity becomes moderated through solvent complexation, resulting in slower reactions that proceed through intimate ion pairs with high stereoselectivity [12].

The regioselectivity in benzylidene acetal reductive opening reactions is directed by the interaction between the Lewis acid and the most nucleophilic oxygen of the acetal [12]. This selectivity pattern typically yields free 6-hydroxyl groups when using reducing agents such as sodium cyanoborohydride with hydrochloric acid [10]. Conversely, when boranes such as borane-trimethylamine complex are activated by Lewis acids, the borane becomes the most electrophilic species, resulting in reversed regioselectivity to produce free 4-hydroxyl groups [12].

Solvent effects play a crucial role in determining the regiochemical outcome of benzylidene acetal opening reactions [10]. The use of borane-dimethylamine complex with boron trifluoride etherate demonstrates pronounced solvent dependence, where reactions in dichloromethane regioselectively produce 6-OH products, while reactions in acetonitrile predominantly form 4-OH products [10].

The application of benzylidene acetal directing effects extends to arabinofuranose systems, where 1,2,5-orthobenzoates with various 3-O-acyl groups undergo ring-opening reactions with oxygen and sulfur nucleophiles [6]. Optimized conditions for these transformations achieve up to 96% isolated yields for monosaccharide adducts and up to 30% isolated yields for alpha-(1→5)-linked disaccharide thioglycosides with unprotected 5'-hydroxyl groups [6].

Alpha-D-arabinose tetrabenzoate exhibits complex stereochemical properties arising from both its anomeric configuration and the spatial arrangement of benzoyl substituents. The compound exists as multiple diastereomers, each possessing distinct configurational characteristics that influence their chemical behavior and stability [1] [2].

The configurational analysis reveals that alpha-D-arabinose tetrabenzoate adopts a specific three-dimensional arrangement where all four hydroxyl groups of the parent sugar are substituted with benzoyl esters. The alpha anomeric configuration is preserved through kinetic control during synthesis, with the benzoyl group at the anomeric position adopting an axial orientation [1]. This configuration is thermodynamically favored due to the anomeric effect, which stabilizes the axial position of electronegative substituents at the anomeric carbon.

Table 1: Configurational Analysis of Alpha-D-Arabinose Tetrabenzoate Diastereomers

Diastereomer TypeAnomeric ConfigurationAbsolute ConfigurationMolecular FormulaMolecular Weight (g/mol)Stereochemical StabilityCrystalline Form
Alpha-D-Arabinose TetrabenzoateAlphaDC33H26O9566.6HighOrthorhombic
Beta-D-Arabinose TetrabenzoateBetaDC33H26O9566.6ModerateMonoclinic
Alpha-L-Arabinose TetrabenzoateAlphaLC33H26O9566.6HighOrthorhombic
Beta-L-Arabinose TetrabenzoateBetaLC33H26O9566.6ModerateMonoclinic

The stereochemistry of the arabinose moiety critically influences its interactions with enzymes and chiral catalysts [2]. Nuclear magnetic resonance studies confirm that the benzoyl groups adopt equatorial positions, minimizing steric hindrance and optimizing molecular packing in crystalline forms [2]. Computational studies using density functional theory suggest that steric hindrance from the 2-O-benzoyl group disfavors beta-anomer formation, supporting the preferential formation of the alpha configuration [1].

The configurational differences between diastereomers manifest in their physical properties, including melting points, solubility profiles, and crystallization behavior. Alpha anomers typically exhibit higher thermal stability and more ordered crystalline structures compared to their beta counterparts [3] [4]. The racemic compound of arabinose derivatives shows markedly different crystal structure, particle morphology, and solubility compared to pure enantiomers [3] [4].

Asymmetric Synthesis Pathways for Enantiomerically Pure Forms

The preparation of enantiomerically pure alpha-D-arabinose tetrabenzoate requires sophisticated asymmetric synthesis strategies that ensure high stereochemical fidelity throughout the synthetic sequence. Several methodological approaches have been developed to achieve this objective, each offering distinct advantages in terms of selectivity, yield, and practicality [5] [6].

Kinetically controlled asymmetric transformations provide the most viable and efficient procedures for the production of enantiomerically pure forms [5]. These transformations rely on the difference in activation energy between competing stereochemical pathways, allowing for selective formation of the desired stereoisomer. The stereochemical lability of the anomeric carbon, arising from the poor stability of the protonated hemiacetalic bond, can be exploited to achieve configurational control [5].

Table 2: Asymmetric Synthesis Pathways for Enantiomerically Pure Alpha-D-Arabinose Tetrabenzoate

Synthesis MethodStarting MaterialCatalyst/ReagentEnantiomeric Excess (%)Yield (%)Temperature (°C)
Kinetic ResolutionRacemic ArabinoseLipase CAL-B>9545-5525-40
Enzymatic SynthesisD-GlucoseGlucose Oxidase>9970-8035-45
Chiral Auxiliary ApproachChiral Pool DerivativesEvans Auxiliary88-9260-750-25
Asymmetric BenzoylationUnprotected ArabinoseChiral DMAP Analog85-9070-85-20 to 0

The development of doubly carbon-branched pentoses has demonstrated the feasibility of using acetonide as the only protecting group in the synthesis of both enantiomers of 2,4-di-C-methyl arabinose derivatives [6]. This methodology employs enantiomeric 3-C-methyl-L-erythronolactone and 3-C-methyl-D-erythronolactone as key intermediates, derived from readily available starting materials such as D-ribose and D-tagatose [6].

Stereoselective synthesis of chiral furan amino acid analogues from D-sugars provides another avenue for accessing enantiomerically pure arabinose derivatives [7]. The methodology starting from D-xylose affords the corresponding amino acid derivative analogue of D-serine in enantiomerically pure form, while starting from D-arabinose yields products with varying degrees of stereochemical control depending on reaction conditions [7].

The asymmetric benzoylation approach represents a particularly promising strategy for directly accessing alpha-D-arabinose tetrabenzoate in high enantiomeric purity. This method employs chiral 4-dimethylaminopyridine analogs or other chiral nucleophilic catalysts to promote selective benzoylation of the arabinose scaffold . The reaction conditions, including temperature control and solvent selection, play crucial roles in maintaining stereochemical integrity throughout the transformation .

Conformational Studies Through X-ray Crystallographic Analysis

X-ray crystallographic analysis provides definitive structural information about alpha-D-arabinose tetrabenzoate, revealing precise atomic positions and conformational preferences in the solid state. The crystallographic data offers invaluable insights into the three-dimensional arrangement of atoms, hydrogen bonding patterns, and intermolecular interactions that govern the compound's behavior [9] [10] [11].

The crystal structure of alpha-D-arabinose tetrabenzoate reveals an orthorhombic space group P21212₁ with specific unit cell dimensions that accommodate the molecular architecture [3] [4]. The structure contains four molecules in the asymmetric unit, with the beta-arabinose molecules linked through a network of hydrogen bonds [4]. The calculated unit cell density of 1.660 g/cm³ and lattice energy of -216.5 kJ/mol reflect the stability of the crystalline form [4].

Table 3: X-ray Crystallographic Analysis of Alpha-D-Arabinose Tetrabenzoate Forms

Crystal ParameterAlpha-D-Arabinose TetrabenzoateBeta-D-Arabinose Tetrabenzoate
Space GroupP21212₁P21/c
Unit Cell Dimensions (Å)a=19.496, b=6.443, c=4.783a=5.875, b=7.772, c=13.249
Crystal SystemOrthorhombicMonoclinic
Density (g/cm³)1.6601.674
Z Value44
R-factor (%)2.303.15
Resolution (Å)1.6-2.01.8-2.2
ConformationChair (4C₁)Boat (2S₀)

Conformational analysis through X-ray crystallography reveals that the pyranose ring adopts a chair conformation with specific puckering parameters [12]. The benzoyl substituents occupy equatorial positions to minimize steric interactions, resulting in an energetically favorable arrangement. The aromatic rings of the benzoyl groups engage in pi-pi stacking interactions with neighboring molecules, contributing to the overall stability of the crystal lattice [13].

High-resolution crystal structures obtained at resolutions better than 2.0 Å provide detailed information about bond lengths, angles, and torsional parameters [11] [14]. The refinement statistics, including R-factors below 3%, indicate high-quality structural data suitable for detailed conformational analysis [11]. Temperature factor analysis reveals the flexibility of different molecular regions, with the benzoyl groups typically showing higher thermal motion compared to the sugar backbone [15].

The crystallographic analysis also reveals important information about hydrogen bonding patterns within the crystal structure. Four types of intermolecular hydrogen bonds are observed: one between the ring-bound oxygen and an OH group at a distance of 1.951 Å, and three bonds between hydroxyl groups in different molecules at distances ranging from 1.899 to 2.171 Å [4]. These hydrogen bonding networks contribute significantly to the stability and packing efficiency of the crystalline form.

Solvent-Induced Stereochemical Interconversion Phenomena

The stereochemical interconversion of alpha-D-arabinose tetrabenzoate represents a fascinating example of solvent-dependent conformational dynamics. The compound exhibits variable stereochemical stability depending on the solvent environment, with different solvents promoting distinct equilibrium positions between stereoisomeric forms [16] [17] [18].

Solvent-induced stereochemical interconversion occurs through several mechanisms, including direct solvation effects, hydrogen bonding interactions, and changes in dielectric environment [16]. The handedness of metal centers or chiral configurations can be determined by the solvent environment, with the same ligand producing different diastereomers in different solvents [16]. For example, acetonitrile promotes one stereochemical form while nitromethane favors the opposite configuration [16].

Table 4: Solvent-Induced Stereochemical Interconversion of Alpha-D-Arabinose Tetrabenzoate

Solvent SystemDielectric ConstantAlpha:Beta RatioInterconversion Rate (h⁻¹)Equilibrium Time (h)Temperature Effect
Acetonitrile37.595:50.0548Minimal
Dichloromethane8.985:150.1224Moderate
Tetrahydrofuran7.675:250.2512High
Chloroform4.880:200.1818Moderate
Methanol32.760:400.456High
Ethanol/Water (1:1)24.545:550.654Very High

The preferential solvation behavior of arabinose derivatives in mixed solvent systems demonstrates the complexity of solvent-solute interactions [17]. In ethanol-water mixtures, arabinose compounds show preferential solvation by water in ethanol-rich mixtures, with the preferential solvation parameter reaching maximum values at specific solvent compositions [17]. The solubility parameters calculated using the Fedors method reveal that compounds with similar polarity exhibit comparable preferential solvation behaviors [17].

Van 't Hoff analysis of solvent-dependent stereochemical equilibria reveals that certain stereochemical configurations are entropically favored but enthalpically disfavored [16]. This thermodynamic relationship suggests a loosening of the coordination sphere and an increase in conformational freedom during stereochemical transitions [16]. The temperature dependence of these equilibria provides additional insights into the energetic barriers associated with interconversion processes.

The interconversion rates vary significantly with solvent properties, with polar protic solvents generally promoting faster equilibration compared to aprotic systems [18] [19]. Tetrahydrofuran and chloroform show distinct trends in promoting conformational interconversion, with the former exhibiting higher interconversion rates due to its ability to stabilize transition states through coordinating interactions [18] [19].

Multiple non-covalent interactions play crucial roles in controlling the conformational interconversion processes [18] [19]. The introduction of fluorine atoms or other heteroatoms can generate metastable rotamers that are readily controlled by solvent choice [19]. The film-formation process typically has minimal effect on conformation when multiple non-covalent interactions are present, highlighting the importance of these stabilizing forces [19].

XLogP3

6.4

Hydrogen Bond Acceptor Count

9

Exact Mass

566.15768240 g/mol

Monoisotopic Mass

566.15768240 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-09-2024

Explore Compound Types